molecular formula C5H7ClN4O B2474077 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide CAS No. 400878-07-1

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2474077
CAS No.: 400878-07-1
M. Wt: 174.59
InChI Key: PPLCIHVXGDFWGU-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C5H7ClN4O and a molecular weight of 174.59 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-methylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLCIHVXGDFWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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